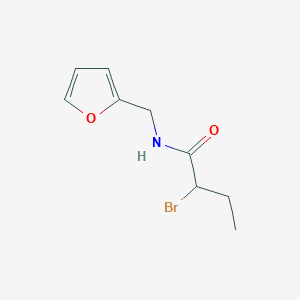

2-bromo-N-(2-furylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-(2-furylmethyl)butanamide is an organic compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of a bromine atom, a furan ring, and a butanamide group. It is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-furylmethyl)butanamide typically involves the bromination of N-(2-furylmethyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general steps are as follows:

Starting Material: N-(2-furylmethyl)butanamide.

Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Bromination: Using large-scale reactors to carry out the bromination reaction.

Continuous Monitoring: Employing automated systems to monitor reaction parameters such as temperature, pressure, and concentration.

Efficient Purification: Utilizing industrial-scale purification techniques like distillation and crystallization to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(2-furylmethyl)butanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleoph

Actividad Biológica

2-Bromo-N-(2-furylmethyl)butanamide is a chemical compound characterized by its unique structure, which includes a bromine atom, a butanamide backbone, and a 2-furylmethyl substituent. Its molecular formula is CHBrNO, with a molecular weight of 246.10 g/mol. The presence of the furan ring may contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The compound's unique features are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 246.10 g/mol |

| Structural Features | Bromine atom, butanamide group, 2-furylmethyl substituent |

Interaction Studies

Current research indicates that this compound has been studied for its binding affinity and interactions with various biological targets. These studies are crucial for elucidating its potential therapeutic applications. However, specific mechanisms of action remain largely unexplored, indicating a need for further investigation into its molecular interactions and biological effects.

Potential Applications

The compound may have applications in several therapeutic areas due to its structural characteristics. It is hypothesized that the furan ring could enhance its interaction with biological systems, potentially leading to activities such as:

- Anticancer properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Compounds containing furan rings often exhibit anti-inflammatory activity.

- Neurological effects : Potential applications in treating neurological disorders due to structural similarities with known neuroactive compounds.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-N-(2-methylphenyl)butanamide | CHBrNO | Contains a methylphenyl group |

| N-(2,6-Difluorobenzyl)-4-(1H-pyrazol-1-yl)butanamide | CHFNO | Incorporates difluorobenzyl and pyrazole moieties |

| 2-Bromo-N-butyl-N-methylbutanamide | CHBrNO | Features butyl and methyl substitutions |

The uniqueness of this compound lies in the combination of the bromine atom and the furan ring within the butanamide framework, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKOBRBIUBVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.